molecular formula C9H16ClNO2 B2539842 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride CAS No. 2416243-21-3

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

Cat. No.: B2539842
CAS No.: 2416243-21-3
M. Wt: 205.68
InChI Key: WLSWKHIKVUKXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is a bicyclic amino acid derivative. It is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and biology. The compound is often used in research due to its stability and reactivity under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride typically involves the functionalization of a bicyclic precursor. One common method includes the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This process can involve intermediates such as dihydro-1,3-oxazine or γ-lactone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the amino or carboxylic acid groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the amino or carboxylic acid positions .

Scientific Research Applications

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is unique due to its bicyclic structure, which provides stability and reactivity under various conditions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMOKDGMBODXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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